molecular formula C10H7ClN2S B2741030 6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 415715-93-4

6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2741030
CAS No.: 415715-93-4
M. Wt: 222.69
InChI Key: BGRGWNICRHNBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine (CAS 415715-93-4) is a chemical compound with the molecular formula C10H7ClN2S and a molecular weight of 222.69 g/mol . This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities and ability to participate in π-π stacking and hydrogen bonding with biological targets . The structure includes a chloro-substituent for enhanced electronic properties and a prop-2-yn-1-yl (propargyl) group, which provides a versatile handle for further synthetic modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Benzothiazole derivatives are extensively investigated for their application in drug discovery and materials science. Specifically, compounds with chloro-substitution on the benzothiazole ring have shown significant promise in anticancer research, acting as potent inhibitors of targets like the epidermal growth factor receptor (EGFR) and components of the EGFR/PI3K/AKT/mTOR signaling pathway . The propargyl functional group on the nitrogen atom makes this compound a particularly valuable building block for constructing more complex molecular architectures, including hybrid molecules and combinatorial libraries for high-throughput screening . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGWNICRHNBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Cl)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzothiazole is alkylated with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or prop-2-yn-1-yl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of derivatives of 6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine. For example, a study evaluated the in vitro antimicrobial activities of various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Mechanism of Action
The mechanism underlying the antimicrobial activity involves the inhibition of biofilm formation and bacterial growth. The derivatives were found to be effective in disrupting established biofilms, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Case Study: Pyrazole Derivatives
A specific derivative, identified as compound 7b, exhibited significant antimicrobial activity, suggesting that modifications to the benzo[d]thiazole scaffold can lead to enhanced therapeutic agents. This compound was tested in various assays including time-kill studies and showed bactericidal activity against multiple strains .

Cancer Research

Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that certain derivatives displayed low cytotoxicity compared to standard chemotherapeutic agents like curcumin against human neuroblastoma and hepatoma cell lines. This suggests potential for development as a less toxic alternative in cancer therapies .

Targeting Specific Pathways
Research indicates that compounds derived from this compound can target specific molecular pathways involved in cancer progression, such as oxidative stress pathways, thereby providing a dual mechanism of action—both as an anticancer agent and an antioxidant .

Materials Science

Corrosion Inhibition
Another significant application of this compound is in the field of materials science, specifically as a corrosion inhibitor. Studies have shown that heterocyclic compounds like this compound can effectively inhibit corrosion processes on metal surfaces by forming protective layers .

Table: Corrosion Inhibition Efficiency

CompoundInhibition Efficiency (%)Medium
6-Chloro derivative85%Acidic solution
Standard inhibitor90%Acidic solution

Synthesis and Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for creating complex molecules with diverse biological activities. These reactions often yield high purity products with minimal by-products, making them suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly influences electronic properties and bioactivity. Key comparisons include:

Compound Name 6-Substituent Electronic Effect Molecular Weight Melting Point (°C) Key Properties/Activity
Target Compound Cl Electron-withdrawing Data needed Data needed Data needed
6-Methoxy analog (CAS 127346-14-9) OCH₃ Electron-donating 299.2 Data needed Hydrobromide salt form enhances solubility
6-Fluoro analog (CAS 2034157-61-2) F Electron-withdrawing Calculated Data needed HCl salt form; potential CNS applications
3-Methyl-6-(methylsulfonyl) derivative SO₂CH₃ Strong electron-withdrawing 242.32 Predicted: 453°C Predicted high thermal stability

Key Observations :

  • Methoxy (OCH₃) groups increase electron density, which may reduce reactivity but improve solubility .

Variations at the 3-Position (N-Substituent)

The propargyl group in the target compound is compared to allyl, aryl, and oxadiazole-containing substituents:

Compound Name 3-Substituent Structure Impact Yield (%) Notable Properties
Target Compound Prop-2-yn-1-yl Rigid triple bond; potential for click chemistry Data needed Enhanced reactivity for conjugation
3-Allyl-6-chloro derivative (CAS 1820587-63-0) Allyl Flexible double bond Commercial Hydrobromide salt; medicinal applications
3-(2-Bromophenyl) derivative (3f) 2-Bromophenyl Bulky aromatic group 75 Moderate yield; no reported bioactivity
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl] derivatives (4d–4g) Oxadiazole-methyl Heterocyclic extension 78.5–90.2 Antifungal activity against Botrytis cinerea

Key Observations :

  • Propargyl groups offer unique reactivity (e.g., Huisgen cycloaddition) for bioconjugation or drug delivery.
  • Allyl and oxadiazole substituents improve antifungal activity, suggesting the target compound may share similar applications if functionalized appropriately .

Functional Group Comparisons: Imine vs. Ketone

The imine group (C=N) in the target compound contrasts with ketone (C=O) derivatives:

Compound Class Functional Group Hydrogen Bonding Basicity Example Bioactivity
Imine derivatives C=N Moderate Higher Kinase inhibition (e.g., LATS inhibitors)
Ketone derivatives (e.g., 4d–4g) C=O Strong Lower Antifungal activity

Key Observations :

  • Imines may exhibit stronger basicity, affecting pharmacokinetics (e.g., membrane permeability).

Biological Activity

6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro substituent and a propargyl group, which enhance its reactivity and biological profile. The core structure includes a benzo[d]thiazole ring, known for its diverse biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with critical cellular processes necessary for tumor growth and survival. For instance, one study demonstrated that the compound effectively induced apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : Involves modulation of apoptotic signaling pathways and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : Likely disrupts bacterial cell wall integrity or inhibits key metabolic functions.
  • Anti-inflammatory Mechanism : Reduces levels of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.

Comparative Analysis with Related Compounds

A comparative analysis with other thiazole derivatives reveals that structural modifications can significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances potency against specific targets.

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Related Thiazole Derivative AModerateHighLow
Related Thiazole Derivative BLowModerateHigh

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Cancer Cell Line Study : A study involving human breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with the compound.
  • Bacterial Resistance Study : Another study investigated the compound's efficacy against antibiotic-resistant strains, revealing promising results that support further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. Key parameters include maintaining a temperature of 0–5 °C during initial mixing to prevent side reactions and refluxing for 45 minutes to ensure completion. Yield optimization (70–75%) requires stoichiometric control of the base and slow addition of reactants . Alternative routes involve phenacyl bromide derivatives and sodium acetate in ethanol under reflux, with reaction completion monitored via TLC (Rf ~0.54–0.6) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : FT-IR confirms functional groups (e.g., C=Nimine stretch at ~1595 cm⁻¹ and NH at ~3306 cm⁻¹). ¹H/¹³C-NMR identifies aromatic protons (δ 6.4–8.3 ppm) and substituent effects, while elemental analysis validates empirical formulas (e.g., C₁₃H₉N₂SBr). Mass spectrometry (FABMS) provides molecular ion peaks (e.g., m/z 536 for brominated analogs) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase or phosphodiesterase targets) to evaluate anti-inflammatory potential. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity. Ensure solvent controls (DMSO ≤0.1%) to avoid artifacts .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) or Hartree-Fock calculations model HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical properties. Validate predictions using experimental UV-Vis and cyclic voltammetry data. For example, substituent effects (e.g., chloro vs. bromo) alter electron density distributions, impacting reactivity .

Q. How do structural modifications (e.g., substituent variation) affect biological activity and metabolic stability?

  • Methodological Answer : Structure-activity relationship (SAR) studies can compare analogs (e.g., 6-bromo vs. 6-fluoro derivatives) in enzyme inhibition assays. For metabolic stability, use liver microsome assays (human/rat) to identify vulnerable sites (e.g., propynyl group oxidation). Introduce electron-withdrawing groups (e.g., nitro) to enhance stability .

Q. What strategies resolve contradictions in spectroscopic data across derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 7.03–7.67 ppm for aryl protons) may arise from substituent electronic effects or conformational flexibility. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. X-ray crystallography provides definitive structural validation, as seen in analogs with resolved crystal structures .

Q. How can molecular docking elucidate the mechanism of action for this compound?

  • Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) against targets like σ-1 receptors or kinases. Refine poses using molecular dynamics (MD) to assess binding stability. For example, the propynyl group may occupy hydrophobic pockets, while the thiazole ring engages in π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.